molecular formula C11H11NS B13163004 3-(2-Methylthiophen-3-yl)aniline

3-(2-Methylthiophen-3-yl)aniline

Katalognummer: B13163004
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: GKDOOPFGCSNOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylthiophen-3-yl)aniline is an organic compound that features a thiophene ring substituted with a methyl group at the second position and an aniline group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophen-3-yl)aniline typically involves the condensation of 2-methylthiophene with aniline under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylthiophen-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene and aniline functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

3-(2-Methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(2-Methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may interact with voltage-gated sodium channels or calcium channels, influencing their activity and leading to various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Methylthiophen-2-yl)aniline
  • 2-(1,2,4-Oxadiazol-5-yl)aniline
  • 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea

Uniqueness

3-(2-Methylthiophen-3-yl)aniline is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C11H11NS

Molekulargewicht

189.28 g/mol

IUPAC-Name

3-(2-methylthiophen-3-yl)aniline

InChI

InChI=1S/C11H11NS/c1-8-11(5-6-13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3

InChI-Schlüssel

GKDOOPFGCSNOBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CS1)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.